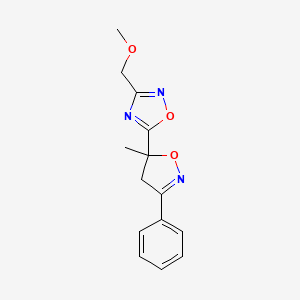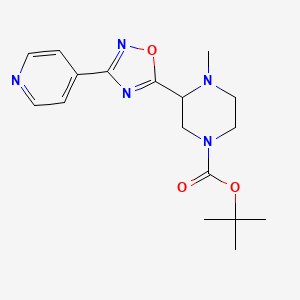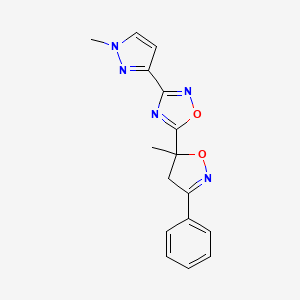
3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the methoxymethyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The oxadiazole ring can be reduced under certain conditions to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its heterocyclic structure, it may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The methoxymethyl and phenyl groups can influence its binding affinity and specificity for different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(methoxymethyl)-5-(5-methyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the phenyl group.
5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the methoxymethyl group.
Uniqueness
The presence of both the methoxymethyl and phenyl groups in 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications.
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-14(13-15-12(9-18-2)17-19-13)8-11(16-20-14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCEXJYVLQWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C3=NC(=NO3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6983208.png)
![5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983209.png)
![2,2-Dimethyl-1-[3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-ol](/img/structure/B6983214.png)
![3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983221.png)
![3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol](/img/structure/B6983225.png)
![3-[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983227.png)

![3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol](/img/structure/B6983237.png)
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one](/img/structure/B6983239.png)
![N-[1-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]aniline](/img/structure/B6983256.png)
![N-[2-[5-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983258.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6983261.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B6983264.png)

